Bienvenue dans la boutique en ligne BenchChem!

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Kinase inhibitor design Structure-activity relationship JNK3 pharmacophore

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1365763-73-0) is a heterocyclic tetrahydroisoquinolin-1-one (lactam) building block with a molecular formula of C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol. The compound features a saturated 3,4-dihydro ring system with a carbonyl at position 1, a chlorine atom at position 7, and a methoxy group at position This specific 7-chloro-6-methoxy substitution pattern is identical to the core found in the co-crystallized JNK3 kinase inhibitor 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline (PDB ligand SNB), wherein X-ray crystallography revealed a highly unusual chloro-mediated H-bond acceptor interaction with the kinase hinge region.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 1365763-73-0
Cat. No. B1456367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one
CAS1365763-73-0
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCNC2=O)Cl
InChIInChI=1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h4-5H,2-3H2,1H3,(H,12,13)
InChIKeyNDSYRVHJEULFPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1365763-73-0): Definitive Structural and Pharmacophoric Baseline for Procurement Decisions


7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1365763-73-0) is a heterocyclic tetrahydroisoquinolin-1-one (lactam) building block with a molecular formula of C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol [1]. The compound features a saturated 3,4-dihydro ring system with a carbonyl at position 1, a chlorine atom at position 7, and a methoxy group at position 6. This specific 7-chloro-6-methoxy substitution pattern is identical to the core found in the co-crystallized JNK3 kinase inhibitor 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline (PDB ligand SNB), wherein X-ray crystallography revealed a highly unusual chloro-mediated H-bond acceptor interaction with the kinase hinge region [2]. The compound is supplied as a research-grade intermediate (>95% purity) by multiple vendors including Enamine and is cataloged under PubChem CID 66801970 [1].

Why 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one Cannot Be Replaced by an In-Class Analog Without Sacrificing Key Differentiation


Within the tetrahydroisoquinolin-1-one family, substitution pattern, oxidation state, and functional group placement are not interchangeable variables—they dictate synthetic trajectory, target engagement, and physicochemical behavior. The 7-chloro-6-methoxy arrangement found in CAS 1365763-73-0 is pharmacophorically validated: in the JNK3 inhibitor series reported by Christopher et al. (2009), the 7-chloro substituent engages the kinase hinge region via an unusual H-bond acceptor interaction that is absent in des-chloro or regioisomeric analogs [1]. Swapping to the 6-chloro-7-methoxy regioisomer (CAS 1082040-71-8) repositions the chlorine away from the hinge-interacting vector, while the fully aromatic isoquinolinone (CAS 630423-27-7) lacks the saturated 3,4-bond required for conformational pre-organization of downstream derivatives [2]. The non-chlorinated parent scaffold (CAS 22246-12-4) entirely forfeits the chloro-dependent binding mode validated by co-crystal structure PDB 2WAJ [1]. These structural distinctions carry quantifiable consequences for procurement: selecting a near-analog without the 7-Cl,6-OMe pattern means re-validating an entirely new chemical series rather than building upon proven kinase pharmacophore geometry.

Quantitative Comparative Evidence: 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one vs. Closest Analogs


Substitution Pattern Specificity: 7-Cl,6-OMe vs. 6-Cl,7-OMe Regioisomer Pharmacophoric Consequences

The 7-chloro-6-methoxy substitution pattern of CAS 1365763-73-0 is identical to that of the co-crystallized JNK3 inhibitor SNB (1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline). X-ray crystallography of the JNK3–inhibitor complex (PDB 2WAJ, compound 16) reveals that the chlorine atom at position 7 forms a highly unusual H-bond acceptor interaction with the kinase hinge region, a binding mode confirmed at 2.4 Å resolution [1]. The regioisomer 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 1082040-71-8) positions the chlorine at C6 and the methoxy at C7, which would geometrically preclude this hinge interaction based on the co-crystal pose. In the same JNK3 inhibitor series, the most potent compounds (20 and 24) achieved pIC₅₀ values of 7.3 and 6.9 (IC₅₀ ≈ 50 nM and 126 nM) in a radiometric filter binding assay, with 10- and 1000-fold selectivity over JNK2 and JNK1 respectively [1].

Kinase inhibitor design Structure-activity relationship JNK3 pharmacophore

Oxidation State Differentiation: Tetrahydro-Lactam vs. Fully Aromatic Isoquinolinone Reactivity and Synthetic Utility

CAS 1365763-73-0 is a tetrahydroisoquinolin-1-one (saturated 3,4-bond, lactam carbonyl at C1), while the fully aromatic analog 7-Chloro-6-methoxy-1(2H)-isoquinolinone (CAS 630423-27-7) contains a C3=C4 double bond. The saturated scaffold of the target compound provides a chiral center precursor (at C4 upon substitution) and a secondary amide NH available for N-alkylation or N-arylation, enabling diversification strategies that the aromatic analog—with its planar, conjugation-stabilized core—cannot accommodate [1]. The tetrahydro scaffold is the direct precursor to the 3,4-dihydroisoquinoline inhibitors via Bischler-Napieralski or related dehydrative transformations; the aromatic version requires reduction before further functionalization [2]. Molecular weight comparison: target = 211.64 g/mol vs. aromatic analog = 209.63 g/mol. The target's XLogP3 of 1.8 (vs. predicted ~1.5 for the aromatic analog) indicates marginally higher lipophilicity favorable for blood-brain barrier penetration in CNS-targeted derivative programs [1].

Synthetic chemistry Building block versatility Oxidation state comparison

JNK3 Kinase Inhibitor Potency: Quantitative Validation of the 7-Chloro-6-Methoxy Scaffold in a Target-Class Context

Derivatives built upon the 7-chloro-6-methoxy-3,4-dihydroisoquinoline core (of which CAS 1365763-73-0 is the saturated lactam precursor) demonstrate potent and selective JNK3 inhibition. In the GlaxoSmithKline-disclosed series by Christopher et al. (2009), the most optimized compounds achieved pIC₅₀ values of 7.3 (compound 20, IC₅₀ ≈ 50 nM) and 6.9 (compound 24, IC₅₀ ≈ 126 nM) in a radiometric filter binding assay [1]. Selectivity profiling demonstrated 10-fold selectivity over JNK2 and approximately 1000-fold selectivity over JNK1, with additional selectivity against p38α and ERK2 within the wider MAPK family [1]. A co-crystal structure of compound 16 bound to human JNK3 (PDB 2WAJ, 2.4 Å) confirmed that the 7-chloro substituent participates directly in hinge recognition via a halogen bond [1]. This level of target engagement and selectivity is not attainable with the des-chloro analog 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 22246-12-4), which lacks the chloro-mediated hinge interaction entirely.

JNK3 inhibition Kinase selectivity Neurodegenerative disease target

Physicochemical Property Head-to-Head: 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one vs. Reduced Tetrahydroisoquinoline Analog

The target compound (CAS 1365763-73-0) differs from its fully reduced counterpart 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1368776-98-0) by the presence of a lactam carbonyl at C1. This single structural difference produces significant changes in computed drug-likeness parameters. The target has a molecular weight of 211.64 g/mol, XLogP3 of 1.8, topological polar surface area (TPSA) of 38.3 Ų, one hydrogen bond donor (lactam NH), and two hydrogen bond acceptors (carbonyl O, methoxy O) [1]. The reduced analog (CAS 1368776-98-0, MW 197.66, secondary amine) has a higher predicted pKa (~9.35, basic amine) vs. the neutral lactam NH of the target (predicted pKa ~13-14), meaning the reduced analog will be predominantly protonated at physiological pH while the target remains neutral—a critical distinction for membrane permeability and CNS penetration predictions . The target's lactam carbonyl also provides a UV chromophore (λmax ~230-250 nm) that facilitates HPLC purity monitoring absent in the reduced analog.

Physicochemical profiling Drug-likeness Permeability prediction

Commercial Sourcing Differentiation: Pricing and Availability vs. Non-Chlorinated Parent Scaffold

Procurement data from multiple vendors demonstrates a substantial price premium for the 7-chloro-6-methoxy-substituted scaffold relative to the non-chlorinated parent, reflecting the added synthetic complexity and pharmacophoric value of the chloro substituent. The target compound (CAS 1365763-73-0, 95% purity) is priced at approximately $743 per gram from Enamine and $5546 RMB (~$760) per gram from Bide Pharm [1]. Its oxidized aromatic analog (CAS 630423-27-7) is priced at £270 (~$340) per 100 mg from Fluorochem . The non-chlorinated parent 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 22246-12-4) is substantially cheaper at $80.90/g from Aladdin and £23/g from Apollo Scientific . The regioisomer 6-chloro-7-methoxy analog (CAS 1082040-71-8) is listed by fewer suppliers with less transparent pricing, indicating lower market availability [2]. The target compound is stocked by at least 7 verified suppliers including Enamine, Aaron, A2B Chem, and 1PlusChem, with quantities from 100 mg to 10 g [1].

Chemical procurement Cost-benefit analysis Building block sourcing

Synthetic Derivatization Vector Analysis: Orthogonal Functionalization at C1-Lactam, 7-Cl, and 6-OMe Positions

The target compound presents three chemically orthogonal derivatization handles that are not simultaneously available in any single comparator. The C1 lactam carbonyl can be activated (e.g., POCl₃, Tf₂O) to generate an iminoyl chloride intermediate for Bischler-Napieralski-type C1-arylation or C1-amination, directly yielding 1-substituted-3,4-dihydroisoquinolines [1]. The 7-Cl substituent serves as a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling late-stage diversification [2]. The 6-OMe group provides an electron-donating substituent that modulates ring electronics and can be demethylated (BBr₃) to a phenol for further O-functionalization [2]. In contrast, the fully reduced analog (CAS 1368776-98-0) lacks the C1 carbonyl activation pathway, the aromatic analog (CAS 630423-27-7) lacks the saturated ring for C4 diversification, and the des-chloro parent (CAS 22246-12-4) forfeits the cross-coupling handle entirely.

Parallel synthesis Scaffold diversification Medicinal chemistry

Prioritized Application Scenarios for 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one Based on Validated Differentiation Evidence


JNK3-Targeted Kinase Inhibitor Lead Generation Using the 7-Chloro-6-Methoxy Pharmacophore

The target compound serves as the direct saturated lactam precursor to the 1-aryl-3,4-dihydroisoquinoline JNK3 inhibitor series validated by Christopher et al. (2009) [1]. Activation of the C1 carbonyl (POCl₃ or Tf₂O) followed by aryl Grignard or organometallic addition yields 1-aryl-7-chloro-6-methoxy-3,4-dihydroisoquinolines that recapitulate the SNB chemotype (PDB 2WAJ). The 7-chloro substituent is essential: it engages the kinase hinge via a halogen bond, contributing to the pIC₅₀ of 7.3 (IC₅₀ ≈ 50 nM) and >1000× JNK1 selectivity observed for optimized derivatives [1]. This application is ideal for CNS drug discovery programs targeting JNK3 in neurodegenerative disease (epilepsy, Parkinson's, Alzheimer's) where kinase selectivity and brain penetration are paramount.

Parallel Library Synthesis Exploiting Three Orthogonal Diversification Vectors

The simultaneous presence of the C1 lactam (activation → iminoyl chloride), 7-Cl (Pd-catalyzed cross-coupling), and 6-OMe (demethylation → phenol O-functionalization) makes CAS 1365763-73-0 a superior scaffold for three-dimensional parallel library synthesis compared to analogs with only 1–2 handles [1]. Microwave-assisted Bischler-Napieralski activation of the lactam has been demonstrated to proceed in high yield for structurally related substrates [2]. This application is suited for hit-to-lead programs requiring rapid SAR exploration across multiple vectors from a single, commercially available starting material stocked in gram quantities by 7+ suppliers [3].

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Profile

With an XLogP3 of 1.8, TPSA of 38.3 Ų, and a neutral lactam NH (pKa ~13-14) rather than a basic amine, the target compound exhibits a physicochemical profile consistent with CNS drug-likeness parameters (MW < 300, TPSA < 60 Ų, logP 1–3) [1]. In contrast, the reduced analog (CAS 1368776-98-0, pKa ~9.35) exists predominantly in the protonated, membrane-impermeable form at physiological pH [2]. This makes the target compound the preferred starting point for designing brain-penetrant kinase probes or PET tracer precursors where passive permeability is critical. The scaffold's derivation into the JNK3 inhibitor series—a neuroscience target—further supports CNS applicability [3].

Regioisomer-Specific SAR Studies Requiring Authentic 7-Cl,6-OMe Topology

When structure-activity relationship studies demand unambiguous assignment of chloro and methoxy positional effects on target binding, CAS 1365763-73-0 provides the authentic 7-Cl,6-OMe topology that the regioisomer (CAS 1082040-71-8, 6-Cl,7-OMe) cannot substitute. The JNK3 co-crystal structure (PDB 2WAJ) confirms that the 7-chloro position is geometrically required for the halogen bond with the hinge backbone NH of Met149 [1]. The regioisomer's 6-Cl position would direct the halogen toward the solvent-exposed region rather than the hinge, fundamentally altering the binding mode. Procurement of the correct regioisomer eliminates the risk of generating misleading SAR from an incorrectly positioned pharmacophoric element.

Quote Request

Request a Quote for 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.